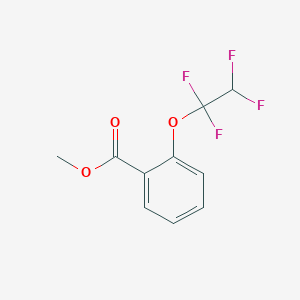

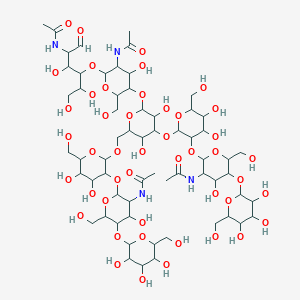

![molecular formula C12H8BrN3OS B12062670 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-ブロモチオフェン-2-イル)-3H-ピリド[3,4-b][1,4]ジアゼピン-4(5H)-オンは、チオフェン環とジアゼピン環の両方を含む複素環式化合物です。

合成方法

合成経路と反応条件

2-(5-ブロモチオフェン-2-イル)-3H-ピリド[3,4-b][1,4]ジアゼピン-4(5H)-オンの合成は、通常、次の手順が含まれます。

チオフェン環の形成: チオフェン環は、触媒の存在下で臭素を用いたチオフェンの臭素化によって合成できます。

ジアゼピン環の形成: ジアゼピン環は、ピリジン誘導体と適切なアミンを含む環化反応によって形成されます。

カップリング反応: 最後のステップでは、臭素化されたチオフェンを、鈴木カップリングまたはスティルカップリングなどのパラジウム触媒クロスカップリング反応を用いてジアゼピン環とカップリングします。

工業生産方法

この化合物の工業生産では、高収率と高純度を確保するために、上記の合成経路の最適化が行われる可能性があります。これには、連続フロー反応器や高度な精製技術の使用が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst.

Formation of the Diazepine Ring: The diazepine ring is formed through a cyclization reaction involving a pyridine derivative and an appropriate amine.

Coupling Reaction: The final step involves coupling the brominated thiophene with the diazepine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

反応の種類

2-(5-ブロモチオフェン-2-イル)-3H-ピリド[3,4-b][1,4]ジアゼピン-4(5H)-オンは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: チオフェン環は、スルホキシドまたはスルホンを生成するために酸化できます。

還元: ジアゼピン環は、対応するアミンを生成するために還元できます。

置換: チオフェン環上の臭素原子は、さまざまな求核剤で置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: 一般的な求核剤には、アミン、チオール、アルコキシドなどがあります。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: アミン。

置換: さまざまな置換チオフェン。

科学的研究の応用

2-(5-ブロモチオフェン-2-イル)-3H-ピリド[3,4-b][1,4]ジアゼピン-4(5H)-オンは、いくつかの科学研究に適用されています。

有機エレクトロニクス: この化合物は、有機発光ダイオード(OLED)や有機太陽電池(OPV)で使用される有機半導体の合成のためのビルディングブロックとして使用できます。

医薬品化学: ジアゼピン環は、多くの医薬品化合物に見られる一般的なモチーフであり、この化合物は、新規薬剤の開発のためのリード化合物としての可能性があります。

材料科学: この化合物のユニークな電子特性により、特定の電子特性または光学特性を持つ新規材料の開発に適しています。

作用機序

2-(5-ブロモチオフェン-2-イル)-3H-ピリド[3,4-b][1,4]ジアゼピン-4(5H)-オンの作用機序は、その特定の用途によって異なります。

有機エレクトロニクス: 有機半導体では、この化合物は、その共役系を通じて電荷輸送を促進できます。

医薬品化学: ジアゼピン環は、酵素や受容体などのさまざまな生体標的に作用して、その効果を発揮できます。正確なメカニズムは、特定の標的や関与する相互作用の性質によって異なります。

類似化合物の比較

類似化合物

3,6-ビス(5-ブロモチオフェン-2-イル)-2,5-ビス(2-オクチルドデシル)ピロロ[3,4-c]ピロール-1,4-ジオン: この化合物もブロモチオフェン部分を含み、有機エレクトロニクスで使用されています。

4,7-ビス(5-ブロモチオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾール: ブロモチオフェン部分を持つもう1つの化合物で、ドナー-アクセプター共役ポリマーの合成に使用されています。

ユニークさ

2-(5-ブロモチオフェン-2-イル)-3H-ピリド[3,4-b][1,4]ジアゼピン-4(5H)-オンは、チオフェン環とジアゼピン環の両方が存在するため、独特の電子特性と構造特性を付与しています。これは、有機エレクトロニクスや医薬品化学におけるさまざまな用途に適した汎用性の高い化合物です。

類似化合物との比較

Similar Compounds

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione: This compound also contains a bromothiophene moiety and is used in organic electronics.

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with a bromothiophene moiety, used in the synthesis of donor-acceptor conjugated polymers.

Uniqueness

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is unique due to the presence of both a thiophene and a diazepine ring, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in organic electronics and medicinal chemistry.

特性

分子式 |

C12H8BrN3OS |

|---|---|

分子量 |

322.18 g/mol |

IUPAC名 |

2-(5-bromothiophen-2-yl)-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one |

InChI |

InChI=1S/C12H8BrN3OS/c13-11-2-1-10(18-11)8-5-12(17)16-9-6-14-4-3-7(9)15-8/h1-4,6H,5H2,(H,16,17) |

InChIキー |

GZHVQUFTAGNFTO-UHFFFAOYSA-N |

正規SMILES |

C1C(=NC2=C(C=NC=C2)NC1=O)C3=CC=C(S3)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)